

An In-depth Technical Guide to Pyridin-4-ylmethanamine

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Compound of Interest

Compound Name: *4-Pyridinemethanamine*

Cat. No.: *B121137*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-4-ylmethanamine, also known as 4-(aminomethyl)pyridine or 4-picollylamine, is a heterocyclic organic compound that serves as a critical building block in modern medicinal chemistry and organic synthesis.^{[1][2]} Its structure, featuring a pyridine ring linked to a primary aminomethyl group, provides a unique combination of properties, making it a versatile scaffold for the development of novel therapeutic agents and other functional molecules.^{[1][3]} The pyridine nitrogen atom acts as a hydrogen bond acceptor and imparts basicity, while the primary amine offers a reactive site for a multitude of chemical transformations.^[4] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its role in drug development.

Physicochemical and Structural Properties

Pyridin-4-ylmethanamine is a colorless to pale yellow liquid at room temperature.^{[1][5]} Its core structure consists of a pyridine ring where a methanamine group is attached at the C4 position.^[1] This arrangement is fundamental to its chemical reactivity and utility in synthesis.

Table 1: Physicochemical Properties of Pyridin-4-ylmethanamine

Property	Value	Reference(s)
CAS Number	3731-53-1	[6][7]
Molecular Formula	C ₆ H ₈ N ₂	[5][6]
Molecular Weight	108.14 g/mol	[6][8]
IUPAC Name	pyridin-4-ylmethanamine	[8]
Synonyms	4-Picolylamine, 4-(Aminomethyl)pyridine	[1][8][9]
Melting Point	-8 °C (lit.)	[9][10]
Boiling Point	230 °C (lit.)	[9][10]
Density	1.065 g/mL at 25 °C (lit.)	[10][11]
Flash Point	104 °C / 227 °F	[11]
SMILES	C1=CN=CC=C1CN	[8]
InChIKey	TXQWFIVRZNOPCK-UHFFFAOYSA-N	[7][8]

Synthesis and Characterization

The synthesis of pyridin-4-ylmethanamine is most commonly achieved through the reduction of 4-cyanopyridine. This transformation can be accomplished using various reducing agents, with catalytic hydrogenation being a prevalent method in industrial settings due to its efficiency and the use of less hazardous reagents.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes a representative method for the synthesis of pyridin-4-ylmethanamine from 4-cyanopyridine.

Materials and Reagents:

- 4-Cyanopyridine

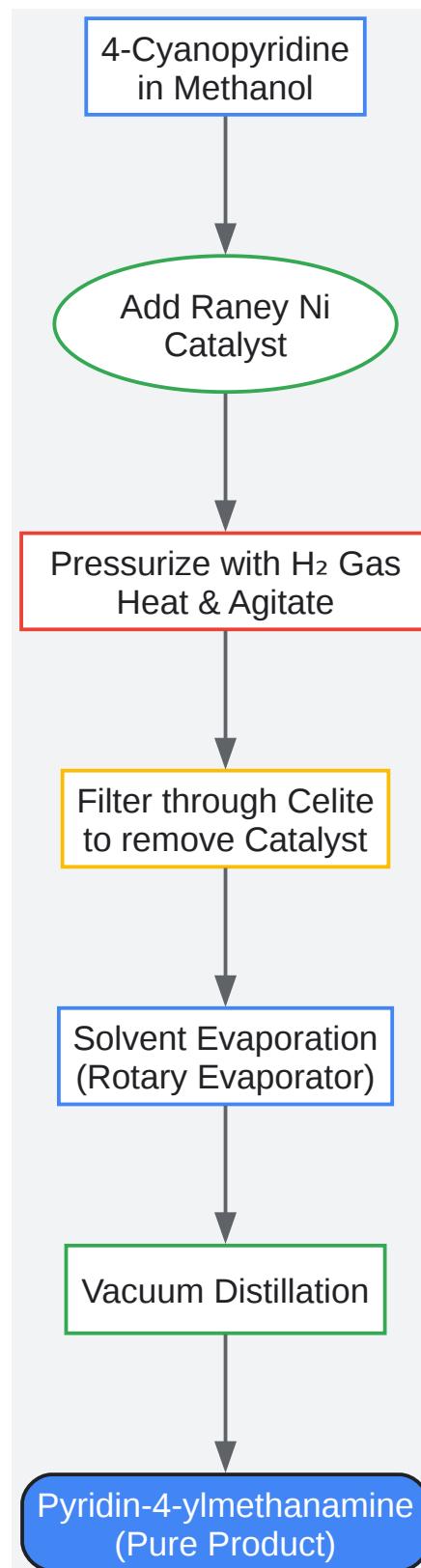
- Raney Nickel (or Palladium on Carbon, 5-10% w/w)
- Methanol (or Ethanol), anhydrous
- Hydrogen gas (H₂)
- Pressurized hydrogenation vessel (e.g., Parr hydrogenator)
- Filtration apparatus (e.g., Celite pad)
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- **Vessel Preparation:** A clean, dry hydrogenation vessel is charged with 4-cyanopyridine and the solvent (e.g., methanol).
- **Catalyst Addition:** The hydrogenation catalyst (e.g., Raney Nickel, handled as a slurry in the solvent) is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon). The amount is typically 5-10% by weight relative to the starting material.
- **Hydrogenation:** The vessel is sealed and purged several times with hydrogen gas to remove air. The vessel is then pressurized with hydrogen to the desired pressure (typically 50-100 psi) and heated to a specified temperature (e.g., 50-70 °C). The reaction mixture is agitated vigorously.
- **Reaction Monitoring:** The reaction is monitored by observing the cessation of hydrogen uptake. The progress can also be checked by analytical techniques like TLC or GC-MS on small aliquots.
- **Work-up:** Upon completion, the vessel is cooled to room temperature and the hydrogen pressure is carefully vented. The reaction mixture is purged with an inert gas.
- **Catalyst Removal:** The catalyst is removed by careful filtration through a pad of Celite. The filter cake should be kept wet with the solvent to prevent ignition of the pyrophoric catalyst and then quenched safely.

- Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield pure pyridin-4-ylmethanamine.

Visualization of Synthesis Workflow



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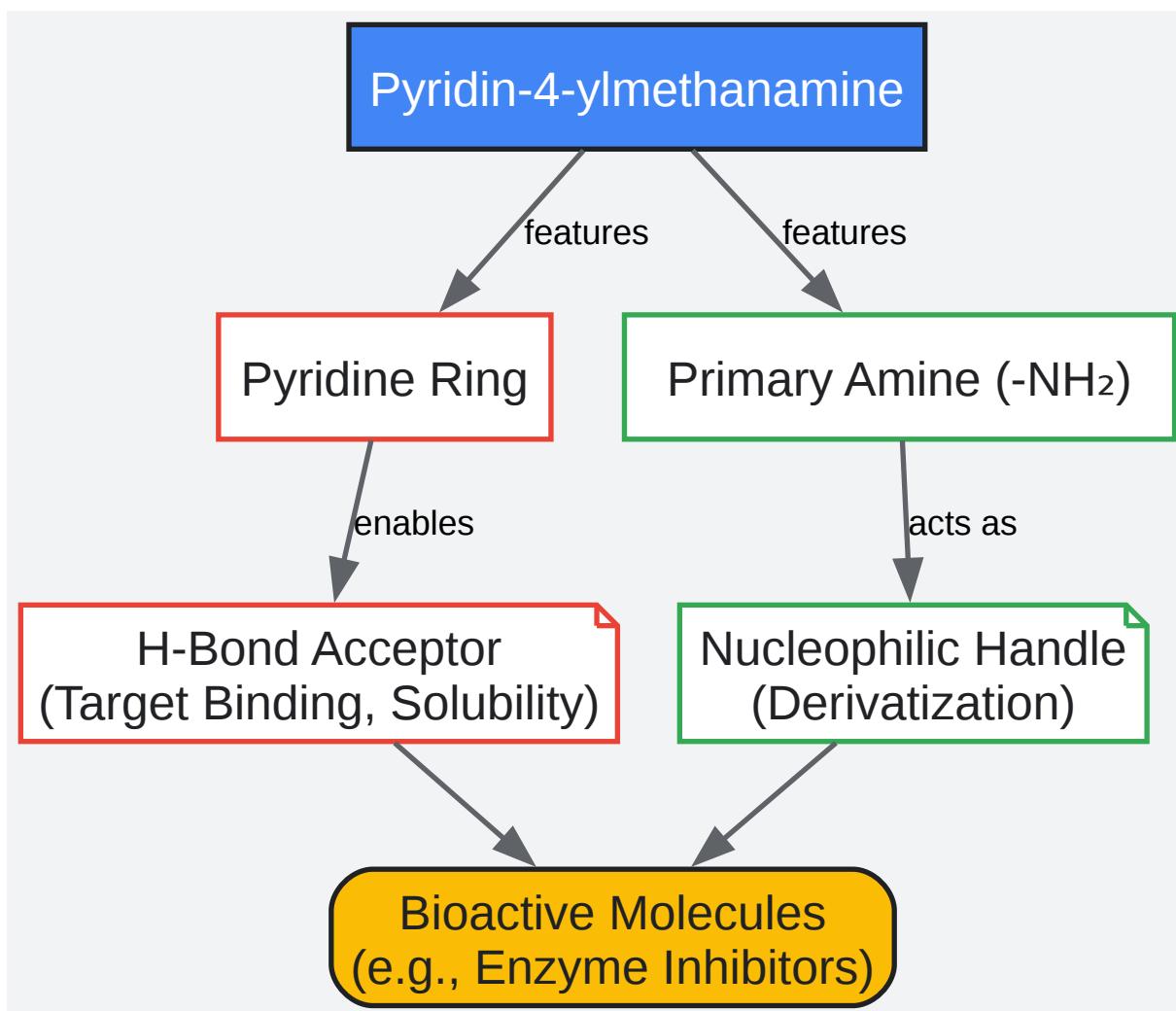
Caption: Workflow for the synthesis of pyridin-4-ylmethanamine.

Applications in Medicinal Chemistry

The pyridine moiety is a prevalent heterocycle in numerous FDA-approved drugs, valued for its ability to enhance pharmacokinetic properties through hydrogen bonding and metabolic stability.^{[3][4]} Pyridin-4-ylmethanamine is a key starting material for introducing this valuable pharmacophore.

Role as a Versatile Chemical Scaffold

The utility of pyridin-4-ylmethanamine stems from its bifunctional nature. The nucleophilic primary amine readily participates in reactions like amide coupling, reductive amination, and urea formation, allowing for its incorporation into larger, more complex molecules. The pyridine nitrogen can engage in hydrogen bonding with biological targets such as enzymes and receptors, a crucial interaction for modulating biological activity.^[4]



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Caption: Logical relationships of pyridin-4-ylmethanamine's structural features.

Target-Specific Applications: Enzyme Inhibition

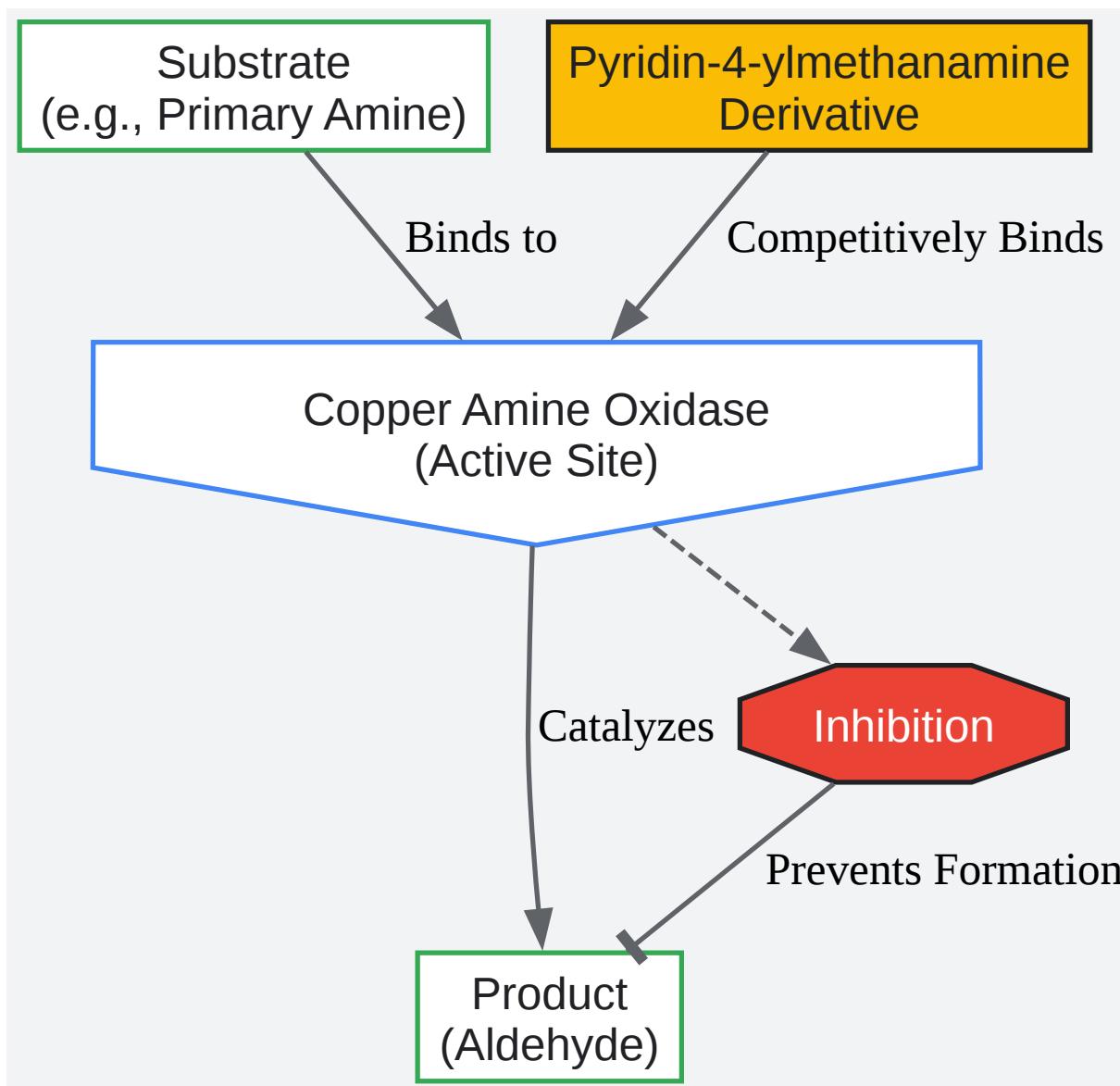
Derivatives of pyridin-4-ylmethanamine have been identified as reversible inhibitors of copper amine oxidases (CAOs).^[9] These enzymes are involved in the metabolism of primary amines. Inhibition of CAOs is a therapeutic strategy for various conditions. The development of inhibitors often involves modifying the primary amine of pyridin-4-ylmethanamine to achieve specific interactions within the enzyme's active site.

Table 2: Representative Biological Activity Data for Pyridine-based Inhibitors

Note: This table is illustrative of the types of quantitative data generated for compounds derived from pyridine scaffolds. Specific data for direct derivatives of pyridin-4-ylmethanamine must be sourced from dedicated SAR studies.

Compound ID	Target Enzyme	Assay Type	IC ₅₀ (nM)
Derivative A	Copper Amine Oxidase	Fluorometric	85
Derivative B	Kinase X	Radiometric	120
Derivative C	Protease Y	FRET	45
Derivative D	Kinase Z	ELISA	210

Visualization of an Inhibitory Mechanism



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Caption: Mechanism of competitive inhibition of Copper Amine Oxidase.

Experimental Protocol: Enzyme Inhibition Assay

This section provides a generalized protocol for determining the inhibitory activity of compounds, such as derivatives of pyridin-4-ylmethanamine, against an enzyme like copper amine oxidase. This is a fluorometric assay using a substrate that becomes fluorescent upon oxidation.

Materials and Reagents:

- Purified Copper Amine Oxidase (CAO)
- Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
- Amplex® Red reagent
- Horseradish peroxidase (HRP)
- Substrate (e.g., benzylamine)
- Test Inhibitor (e.g., pyridin-4-ylmethanamine derivative) dissolved in DMSO
- 96-well black microplates
- Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~590 nm)

Procedure:

- Reagent Preparation: Prepare a reaction cocktail containing Amplex® Red, HRP, and the substrate in the assay buffer.
- Inhibitor Dilution: Prepare a serial dilution of the test inhibitor in assay buffer. Ensure the final DMSO concentration in the assay is low (<1%) to avoid solvent effects.
- Assay Setup: To each well of the 96-well plate, add:
 - Assay buffer
 - Test inhibitor at various concentrations (or DMSO for control wells)
 - Enzyme solution (CAO)
- Pre-incubation: Incubate the plate for 10-15 minutes at a controlled temperature (e.g., 37 °C) to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Initiate the enzymatic reaction by adding the reaction cocktail (containing the substrate) to all wells.

- Measurement: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity kinetically over a period of 15-30 minutes.
- Data Analysis:
 - Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
 - Normalize the velocities to the control (DMSO only) to calculate the percent inhibition.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration.
 - Fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC_{50} value.

Conclusion

Pyridin-4-ylmethanamine is a cornerstone building block for medicinal chemists. Its straightforward synthesis and the dual functionality of its pyridine ring and primary amine group provide a reliable entry point for creating diverse molecular libraries. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging this scaffold in the rational design of next-generation therapeutics. The protocols and data presented in this guide offer a technical foundation for researchers engaged in the synthesis and evaluation of novel bioactive compounds.

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